Zinc butyl 4-hydroxybenzoate, also known as zinc(II) 4-hydroxybenzoate, is a chemical compound with the molecular formula . It is a coordination complex formed by the interaction of zinc ions with butyl 4-hydroxybenzoate, which is a derivative of para-hydroxybenzoic acid. This compound is classified primarily as a preservative and antimicrobial agent, commonly used in various formulations due to its effective properties against microbial growth.
Zinc butyl 4-hydroxybenzoate can be synthesized from butyl 4-hydroxybenzoate, which is commercially available. The synthesis typically involves the reaction of butyl 4-hydroxybenzoate with zinc salts under controlled conditions. This compound is part of a broader category of parabens, which are widely utilized in pharmaceuticals and cosmetics for their preservative qualities.
The synthesis of zinc butyl 4-hydroxybenzoate can be achieved through various methods, including:
The typical synthesis involves:
Zinc butyl 4-hydroxybenzoate exhibits a complex structure where the zinc ion coordinates with the carboxylate group of butyl 4-hydroxybenzoate. The molecular structure can be represented as follows:
CCCOC(=O)C1=CC=C(O)C=C1.[Zn]
Zinc butyl 4-hydroxybenzoate can undergo various chemical reactions, including:
The stability of zinc butyl 4-hydroxybenzoate is influenced by pH and temperature. In acidic conditions, the compound may degrade more rapidly, while it remains stable in neutral to slightly alkaline environments.
Zinc butyl 4-hydroxybenzoate acts primarily as an antimicrobial agent. Its mechanism involves:
Studies indicate that the compound effectively reduces microbial load in formulations, making it suitable for use in cosmetics and pharmaceuticals.
Zinc butyl 4-hydroxybenzoate is primarily used in:
This compound's effectiveness in inhibiting bacterial growth while being relatively safe for human use makes it an attractive choice across various industries.
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8